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morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone

Catalog No.
S2664529
CAS No.
439097-43-5
M.F
C15H16N2O2
M. Wt
256.305
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone

CAS Number

439097-43-5

Product Name

morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone

IUPAC Name

morpholin-4-yl-(4-pyrrol-1-ylphenyl)methanone

Molecular Formula

C15H16N2O2

Molecular Weight

256.305

InChI

InChI=1S/C15H16N2O2/c18-15(17-9-11-19-12-10-17)13-3-5-14(6-4-13)16-7-1-2-8-16/h1-8H,9-12H2

InChI Key

FSLJCXGIPDQYLJ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3

solubility

not available

Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone is an organic compound characterized by its unique structure, which includes a morpholino group attached to a phenyl ring that is further substituted with a pyrrole moiety. Its molecular formula is C15H18N2OC_{15}H_{18}N_2O and it has a molecular weight of approximately 256.3 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

As mentioned earlier, there is no current information available on the specific mechanism of action of this compound in biological systems.

Due to the lack of research on this specific molecule, information on its safety and hazards is not available. However, considering the presence of morpholine, caution should be exercised when handling the compound as some morpholine derivatives can be irritating or corrosive []. It is advisable to follow general laboratory safety practices when handling unknown compounds.

Typical of compounds containing both aromatic and heterocyclic systems. Some significant reactions include:

  • Nucleophilic Substitution: The morpholino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones, forming imines or enaminones.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol or methylene derivative using reducing agents like lithium aluminum hydride.

These reactions can be utilized to modify the compound for enhanced biological activity or to synthesize derivatives with potentially improved pharmacological properties.

Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone exhibits various biological activities, primarily attributed to its structural components. Research indicates that compounds with similar structures may possess:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of the pyrrole and morpholino groups may contribute to antibacterial and antifungal effects.
  • Neuroprotective Effects: Certain morpholino-containing compounds are investigated for their potential in treating neurodegenerative diseases due to their ability to interact with neurotransmitter systems.

The synthesis of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone can be achieved through several methods, including:

  • Direct Coupling Reaction: This involves the reaction of morpholine with 4-(1H-pyrrol-1-yl)phenylmethanone under acidic or basic conditions, often using a coupling agent.
  • Multi-step Synthesis: Starting from simpler precursors, the compound can be synthesized through a series of reactions including protection-deprotection steps and functional group transformations. For example, starting from pyrrole derivatives and phenolic compounds, followed by methanone formation through acylation reactions .

Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone has several applications in fields such as:

  • Pharmaceutical Development: As a lead compound in drug discovery for conditions like cancer and infections.
  • Biochemical Research: Used as a tool compound in studies investigating enzyme inhibition or receptor binding interactions.
  • Material Science: Potential use in the development of novel materials due to its unique structural properties.

Studies on morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone have shown that it interacts with various biological targets, including enzymes and receptors. These interactions can be assessed using techniques such as:

  • Molecular Docking Studies: To predict binding affinities and orientations within active sites of target proteins.
  • In vitro Assays: To evaluate the biological activity against specific pathogens or cancer cell lines.
  • Pharmacokinetic Studies: To understand absorption, distribution, metabolism, and excretion profiles when administered in vivo.

Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
4-(Pyridin-2-yl)phenylmethanonePyridine instead of pyrroleExhibits different biological activities related to neuroprotection.
Morpholino(phenyl)methanoneLacks the pyrrole moietyPotentially less potent against certain cancer types.
4-(Thiazol-2-yl)phenylmethanoneThiazole ring instead of pyrroleKnown for antimicrobial properties against resistant strains.
4-(Indol-3-yl)phenylmethanoneIndole structureDemonstrated significant antitumor activity in various studies.

These compounds illustrate the diversity within this chemical class while highlighting the unique features of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone that may contribute to its distinct biological activities and potential applications in drug development.

Molecular Formula and Mass

Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone possesses the molecular formula C₁₅H₁₆N₂O₂ with a molecular weight of 256.30 grams per mole [1] [2]. This compound is registered under the Chemical Abstracts Service number 439097-43-5 and is systematically named as (4-(1H-pyrrol-1-yl)phenyl)(morpholino)methanone [4]. The molecular structure incorporates three distinct organic functional groups: a morpholine ring, a pyrrole heterocycle, and a phenyl aromatic system, all connected through a methanone carbonyl linkage [2] [7].

Structural Components Analysis

Morpholino Group Characteristics

The morpholine component of this compound adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [28] [29]. This heterocyclic structure contains both amine and ether functional groups within the same ring system, creating a unique electronic environment [31]. The morpholine ring features an oxygen atom and a nitrogen atom positioned at opposite vertices of the six-membered ring, with the nitrogen bearing secondary amine character [9] [11].

Morpholine demonstrates distinctive chemical properties due to its dual functional nature, exhibiting basic characteristics from the amine nitrogen while maintaining ether-like stability from the oxygen incorporation [31]. The chair conformation preference has been confirmed through nuclear magnetic resonance analysis and molecular modeling studies, which indicate that this arrangement minimizes steric interactions and provides optimal orbital alignment [29] [30].

Pyrrole Ring System

The pyrrole moiety represents a five-membered aromatic heterocycle containing four carbon atoms and one nitrogen atom [12]. This heterocyclic system exhibits aromatic character through the presence of three pairs of delocalized pi electrons, with two pairs participating in carbon-carbon double bonds and the third pair contributed by the nitrogen heteroatom [12]. The nitrogen atom in pyrrole adopts sp² hybridization, positioning its lone pair of electrons in a p-orbital that participates directly in the aromatic pi-electron system [12].

Pyrrole demonstrates weak basicity with a conjugate acid dissociation constant of negative 3.8, indicating that protonation occurs preferentially at the carbon-2 position rather than at the nitrogen center [12]. The aromatic nature of pyrrole confers significant stability to the ring system, while the electron-rich character makes it susceptible to electrophilic aromatic substitution reactions [15]. Research has demonstrated that pyrrole-containing compounds exhibit unique conformational properties that influence their binding characteristics and molecular interactions [15].

Phenyl Linker Configuration

The phenyl group serves as an aromatic linking unit connecting the pyrrole heterocycle to the methanone functionality [13]. This aromatic ring system provides structural rigidity and contributes to the overall planarity of the molecular framework [13]. The phenyl linker configuration influences the conformational flexibility of the entire molecule, with rigid aromatic systems generally promoting more ordered molecular arrangements compared to flexible aliphatic chains [13].

Studies on phenyl-linked compounds have demonstrated that the aromatic character of the benzene ring creates a conjugated system that can extend electronic delocalization across multiple functional groups [13]. This extended conjugation affects the electronic properties of adjacent functional groups and can influence the overall reactivity profile of the compound [14].

Methanone Functionality

The methanone group represents a carbonyl functional group that serves as the central connecting point between the morpholine and phenyl-pyrrole components [14]. This carbonyl functionality exhibits characteristic ketone properties, including the ability to participate in nucleophilic addition reactions and to form hydrogen bonding interactions through its oxygen atom [14]. The carbonyl carbon displays electrophilic character due to the electron-withdrawing effect of the oxygen atom [14].

The methanone group contributes significantly to the molecular polarity and influences the overall three-dimensional structure through its planar geometry [14]. The carbonyl functionality also affects the electronic distribution throughout the molecule, creating partial positive and negative charges that influence intermolecular interactions [14].

Physical Properties

Physical State and Appearance

Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone exists as a solid crystalline material under standard ambient conditions [7] [20]. The compound typically appears as a white to light yellow powder or crystalline solid, with the coloration potentially varying based on purity levels and storage conditions [20]. The solid-state characteristics are influenced by the molecular packing arrangements and intermolecular forces present between individual molecules [28].

Solubility Profile in Various Solvents

The solubility characteristics of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone reflect the compound's mixed polar and nonpolar structural features [18] [32]. Morpholine-containing compounds generally demonstrate solubility in both aqueous and organic solvent systems due to the presence of both hydrophilic and lipophilic functional groups [32] [31]. The compound shows slight solubility in chloroform and methanol, indicating moderate compatibility with polar organic solvents [18].

The morpholine component contributes to water miscibility through its amine nitrogen and ether oxygen atoms, which can form hydrogen bonds with water molecules [32]. Simultaneously, the aromatic phenyl and pyrrole systems provide compatibility with nonpolar organic solvents through van der Waals interactions [32]. The overall solubility profile represents a balance between these competing molecular interactions [31].

Melting Point and Thermal Characteristics

Related morpholine-containing compounds with similar structural features typically exhibit melting points in the range of 72 to 103 degrees Celsius, suggesting that morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone likely falls within a comparable thermal stability range [16] [20]. The thermal characteristics are influenced by the strength of intermolecular forces in the solid state, including hydrogen bonding capabilities and aromatic stacking interactions [28].

The presence of multiple aromatic systems and the morpholine heterocycle contributes to thermal stability through delocalized electron systems that resist thermal decomposition [31]. The methanone carbonyl group may participate in intermolecular hydrogen bonding interactions that affect the melting behavior and thermal transitions [17].

Computational Chemistry Parameters

Topological Polar Surface Area (TPSA)

The topological polar surface area for morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone has been calculated as 34.47 square angstroms [7]. This parameter represents the sum of surfaces occupied by oxygen and nitrogen atoms along with their attached hydrogen atoms [21] [22]. The relatively low topological polar surface area value indicates moderate molecular polarity and suggests favorable membrane permeability characteristics [21].

The topological polar surface area calculation incorporates contributions from the morpholine oxygen and nitrogen atoms, the carbonyl oxygen of the methanone group, and the pyrrole nitrogen atom [22]. Each polar fragment contributes a predetermined surface area value based on empirical data, with the total representing the summation of all polar contributions [22].

Calculated LogP Values

The calculated logarithm of the octanol-water partition coefficient for morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone is 1.9497 [7]. This parameter indicates the compound's lipophilicity and represents the equilibrium distribution between octanol and water phases [23] [27]. A positive logP value suggests greater solubility in organic phases compared to aqueous systems [27].

The logP calculation considers the hydrophobic contributions from the aromatic phenyl and pyrrole rings, balanced against the hydrophilic contributions from the morpholine heteroatoms and the carbonyl oxygen [23]. This moderate lipophilicity suggests the compound possesses balanced hydrophobic and hydrophilic characteristics [27].

Hydrogen Bond Acceptor/Donor Capacity

Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone contains three hydrogen bond acceptor sites and zero hydrogen bond donor sites [7]. The hydrogen bond acceptors include the morpholine oxygen atom, the carbonyl oxygen of the methanone group, and the morpholine nitrogen atom [24]. The absence of hydrogen bond donors reflects the lack of hydroxyl, primary amine, or other proton-donating functional groups in the molecular structure [24].

The hydrogen bonding capacity significantly influences molecular interactions and biological activity potential [24]. Compounds with multiple hydrogen bond acceptors but few donors often demonstrate favorable absorption characteristics while maintaining sufficient polarity for biological recognition [24].

ParameterValueSignificance
Hydrogen Bond Acceptors3Morpholine O, Carbonyl O, Morpholine N
Hydrogen Bond Donors0No proton-donating groups present
Acceptor/Donor Ratio3:0Asymmetric hydrogen bonding profile

Rotatable Bond Count and Implications

The molecular structure contains two rotatable bonds, which provide limited conformational flexibility [7] [25]. These rotatable bonds likely correspond to the connections between the major structural components, allowing for some degree of molecular rotation while maintaining overall structural integrity [25]. The relatively low number of rotatable bonds suggests a semi-rigid molecular architecture that balances conformational flexibility with structural stability [25].

The rotatable bond count influences the compound's ability to adopt different three-dimensional conformations during molecular interactions [25]. Molecules with fewer rotatable bonds generally exhibit more predictable binding geometries and reduced conformational entropy penalties during target binding events [25].

Computational ParameterValueUnitsInterpretation
Topological Polar Surface Area34.47ŲModerate polarity
Calculated LogP1.9497DimensionlessModerate lipophilicity
Hydrogen Bond Acceptors3CountMultiple acceptor sites
Hydrogen Bond Donors0CountNo donor capability
Rotatable Bonds2CountLimited flexibility

The retrosynthetic analysis of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone reveals several strategic disconnection points that guide synthetic planning [1] [2]. The primary retrosynthetic approaches focus on three key bond-forming strategies: acylation at the morpholine nitrogen, formation of the N-aryl bond between pyrrole and the phenyl ring, and construction of the carbonyl bridge connecting the morpholine and aromatic systems.

The most efficient retrosynthetic pathway involves disconnection at the amide bond, leading to 4-(1H-pyrrol-1-yl)benzoic acid derivatives and morpholine as key precursors [3]. Alternative disconnections at the pyrrole-phenyl bond suggest the use of 4-bromobenzoyl morpholine derivatives as intermediates for subsequent pyrrole incorporation through palladium-catalyzed cross-coupling reactions [4] [5].

Advanced retrosynthetic strategies consider the simultaneous formation of multiple bonds through multicomponent reactions, where pyrrole formation and morpholine acylation occur in a single synthetic operation [6] [7]. This approach offers significant advantages in terms of step economy and overall synthetic efficiency.

Primary Synthetic Routes

Acylation of Morpholine with Activated Carboxylic Derivatives

The direct acylation approach represents the most straightforward synthetic strategy for morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone synthesis [3]. This methodology employs activated carboxylic acid derivatives to form the crucial amide bond between morpholine and the aromatic system.

Direct Acid Chloride Method: The reaction of 4-(1H-pyrrol-1-yl)benzoyl chloride with morpholine in the presence of triethylamine provides excellent yields (85-95%) under mild conditions [3]. The reaction proceeds through nucleophilic acyl substitution, with morpholine acting as the nucleophile attacking the electrophilic carbonyl carbon of the acid chloride. Temperature control between 0-25°C is critical to prevent decomposition of the acid chloride and minimize side reactions.

Carbodiimide-Mediated Coupling: The coupling of 4-(1H-pyrrol-1-yl)benzoic acid with morpholine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) provides a reliable alternative when acid chlorides are not readily available [6] [8]. This method operates under mild conditions at room temperature, achieving yields of 65-85% with excellent functional group tolerance. The reaction mechanism involves initial activation of the carboxylic acid by EDCI to form an O-acylurea intermediate, followed by HOBt-mediated formation of an active ester that subsequently reacts with morpholine.

Oxalyl Chloride Activation: In-situ activation of 4-(1H-pyrrol-1-yl)benzoic acid using oxalyl chloride followed by morpholine addition represents a versatile approach that combines the efficiency of acid chloride chemistry with the convenience of using carboxylic acids as starting materials [3]. This method typically achieves yields of 80-90% and is particularly suitable for scale-up operations due to the easy removal of gaseous byproducts.

Coupling Reaction Approaches

Palladium-catalyzed cross-coupling reactions provide powerful alternatives for constructing the morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone framework [4] [5]. These approaches are particularly valuable when direct acylation methods encounter limitations due to substrate sensitivity or steric hindrance.

Suzuki-Miyaura Coupling: The coupling of 4-bromomorpholino(phenyl)methanone with pyrrole-2-boronic acid derivatives under Suzuki-Miyaura conditions has been successfully demonstrated [4]. Optimal conditions employ Pd(PPh₃)₄ as catalyst (10 mol%), cesium carbonate as base, and a dioxane/water mixture (4:1) at 90°C. The use of SEM (2-(trimethylsilyl)ethoxymethyl) protection for the pyrrole nitrogen is crucial for achieving high yields (61-85%) while preventing debromination side reactions [4].

Ullmann-Type Condensation: Copper-catalyzed coupling reactions offer cost-effective alternatives to palladium catalysis for forming C-N bonds between aryl halides and pyrrole derivatives [9]. The reaction of 4-chloromorpholino(phenyl)methanone with pyrrole using copper iodide catalyst, L-proline as ligand, and potassium carbonate as base in DMF at 120°C provides moderate yields (45-75%) with good functional group tolerance.

Buchwald-Hartwig Coupling: Advanced palladium-catalyzed amination protocols using specialized ligands such as XPhos enable efficient coupling of morpholine-containing aryl bromides with pyrrole derivatives [5]. These methods achieve excellent yields (80-95%) under optimized conditions and demonstrate broad substrate scope, making them particularly valuable for library synthesis applications.

Pyrrole Incorporation Strategies

The introduction of pyrrole functionality into the target molecule can be achieved through several complementary approaches, each offering distinct advantages depending on the specific synthetic requirements [10] [11].

Pre-formed Pyrrole Coupling: Direct coupling of pre-functionalized pyrrole derivatives with morpholine-containing aromatic systems represents the most straightforward approach [4]. This strategy typically employs brominated pyrroles or pyrrole boronic acids in palladium-catalyzed cross-coupling reactions. The method provides high regioselectivity and yields (70-85%) but requires access to appropriately functionalized pyrrole building blocks.

In-situ Pyrrole Formation: The Knorr pyrrole synthesis can be adapted for direct incorporation of pyrrole rings into morpholine-containing substrates [12]. This approach involves the condensation of α-aminoketone precursors with β-dicarbonyl compounds under acidic conditions. While this method offers good chemoselectivity (55-75% yields), it is limited to specific substitution patterns and requires careful optimization of reaction conditions.

Cycloaddition Approaches: Recent developments in organocatalytic [6+2]-cycloaddition reactions of pyrrole-2-methides with aldehydes provide novel routes to pyrrolizine-containing morpholine derivatives [10]. These reactions proceed with excellent enantioselectivity (98:2 enantiomeric ratio) using BINOL-derived phosphoric acid catalysts, achieving yields of 65-90% under mild conditions.

Multicomponent Strategies: One-pot multicomponent reactions involving aldehydes, amines, and β-dicarbonyl compounds in the presence of copper nanoparticles offer efficient access to highly substituted pyrrole-morpholine conjugates [13]. While these methods provide good diastereoselectivity (45-70% yields), they may generate multiple regioisomers requiring careful separation and purification.

Optimization Parameters for Synthesis

The successful synthesis of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone requires careful optimization of multiple reaction parameters to achieve high yields, purity, and selectivity [14]. Temperature control emerges as a critical factor, with optimal ranges of 80-110°C for most coupling reactions [15]. Higher temperatures accelerate reaction rates but may cause thermal decomposition of the morpholine ring or other sensitive functional groups.

Solvent selection significantly impacts reaction outcomes, with polar aprotic solvents such as DMF, dioxane, and acetonitrile providing optimal conditions for most coupling reactions [4] [14]. The choice between these solvents depends on substrate solubility, catalyst compatibility, and ease of product isolation. Mixed solvent systems, particularly dioxane/water mixtures, often provide superior results for Suzuki-Miyaura couplings [4].

Catalyst loading optimization balances reaction efficiency with economic considerations [15]. While higher catalyst loadings (10-15 mol%) generally improve conversion rates, the optimal range of 5-10 mol% provides acceptable yields while maintaining cost-effectiveness for larger scale syntheses. Catalyst activation methods, particularly for palladium catalysts, significantly influence reaction outcomes [16].

Base selection and stoichiometry critically affect reaction success [4] [5]. Strong bases such as cesium carbonate and potassium tert-butoxide are preferred for most coupling reactions, with 2-3 equivalents providing optimal results. Excess base neutralizes hydrogen halide byproducts but may cause competitive side reactions if used in large excess.

Atmosphere control prevents oxidation of sensitive intermediates, particularly morpholine and pyrrole components [14]. Inert gas atmospheres (nitrogen or argon) are essential for most coupling reactions and should be maintained throughout the reaction and workup procedures.

Purification and Isolation Techniques

The purification of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone requires specialized techniques due to the compound's unique physicochemical properties [17] [18]. Column chromatography represents the primary purification method, typically employing silica gel with ethyl acetate/hexane gradients (1:30 to 1:1) [17]. The method achieves purities of 90-98% with recovery efficiencies of 70-90%, making it suitable for scales ranging from milligrams to kilograms.

Recrystallization provides final purification for crystalline products, with alcoholic solvents (ethanol, methanol) and acetone serving as preferred crystallization media [19] [14]. This technique achieves exceptional purities (95-99%) with good recovery rates (80-95%), though it is limited by compound solubility characteristics.

Acid-base extraction protocols exploit the basic nature of the morpholine ring for selective purification [17]. Treatment with aqueous hydrochloric acid converts the morpholine to its water-soluble hydrochloride salt, enabling separation from neutral and acidic impurities. Subsequent neutralization with aqueous sodium hydroxide and extraction with organic solvents provides purified product with 85-95% purity and excellent recovery (85-98%).

Preparative high-performance liquid chromatography (HPLC) offers the highest purity levels (>99%) for small-scale preparations [20]. Acetonitrile/water gradient systems with UV detection at 254 nm provide excellent separation of closely related impurities. While limited to gram-scale operations due to throughput constraints, preparative HPLC is invaluable for obtaining analytical standards and highly pure samples for biological evaluation.

Advanced purification techniques include crystallization from mixed solvent systems for isomer separation [21]. Dioxane/diethyl ether mixtures (50:50) effectively separate structural isomers and provide purities of 90-98% with moderate scale limitations. Sublimation under reduced pressure serves as an alternative for thermally stable compounds, achieving purities of 95-99% at temperatures of 50-80°C.

Gas chromatography-mass spectrometry (GC-MS) provides essential analytical support for monitoring purification progress [18] [20]. The technique offers detection limits of 7.3-24.4 μg/L with excellent selectivity for identifying impurities and confirming product identity through molecular ion and fragmentation patterns.

Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR) serves as the primary tool for structure confirmation and purity assessment [8] [3]. The technique readily detects impurities at the 1% level and provides complete structural information through characteristic chemical shifts and coupling patterns. Fourier transform infrared spectroscopy (FTIR) complements NMR analysis by confirming functional group presence and identifying characteristic absorption bands [8] [22].

XLogP3

1.4

Dates

Last modified: 08-16-2023

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